3-cyclopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
Overview
Description
3-cyclopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.147726857 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis of pyrazole derivatives, including structures similar to "3-cyclopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide," involves reactions that yield a variety of compounds with potential biological activities. Techniques include the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the formation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). This process is foundational for creating compounds with varied therapeutic potentials.
Chemical Reactions and Products : The base-mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds is a notable method for synthesizing 3-pyrazolylphosphonates and 5-pyrazolcarboxylates. This method demonstrates the versatility in synthesizing pyrazole derivatives and the influence of base conditions on the reaction outcomes (Goulioukina et al., 2016).
Biological Activities and Potential Applications
Antimicrobial Activity : Several studies have investigated the antimicrobial properties of pyrazole derivatives. For example, novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and tested for their antibacterial and antifungal activities, revealing potent activities against a range of pathogens (Raju et al., 2010). This suggests potential applications in developing new antimicrobial agents.
Cytotoxic Activity : Pyrazole derivatives have been screened for their cytotoxic activities against various cancer cell lines, showing promise in cancer research. The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives have led to compounds with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, Osman, & Ali, 2015). This highlights the potential of these compounds in oncology.
Structural Studies : Detailed structural and spectroscopic analysis of pyrazole derivatives, such as X-ray crystallography and NMR spectroscopy, provides insights into their molecular conformation and stability, which are crucial for understanding their reactivity and biological activity. For instance, the structural analysis of novel pyrazole derivatives has been conducted to explore their thermal stability and non-linear optical properties, which could have implications for materials science and pharmaceutical chemistry (Kumara et al., 2018).
Properties
IUPAC Name |
5-cyclopropyl-N-(2-methoxyphenyl)-2-phenylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-10-6-5-9-16(19)21-20(24)18-13-17(14-11-12-14)22-23(18)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGVCFDRQSABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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